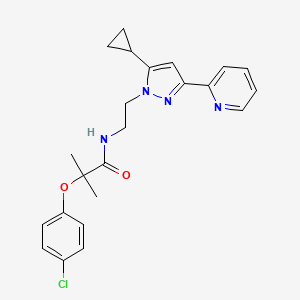

2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-23(2,30-18-10-8-17(24)9-11-18)22(29)26-13-14-28-21(16-6-7-16)15-20(27-28)19-5-3-4-12-25-19/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSLQQSDXFEGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Pyrazole ring

- Substituents :

- 4-chlorophenoxy group

- Cyclopropyl group attached to a pyridine moiety

- Ethyl chain connecting the pyrazole to a methylpropanamide

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cellular processes. Notably, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine synthesis, which is vital for DNA and RNA synthesis.

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibition of DHODH, which has implications for antiviral activity. The compound's structure allows it to fit into the active site of the enzyme, thereby blocking substrate access and preventing enzyme function. Studies have reported a pMIC50 (minimum inhibitory concentration) value indicating strong antiviral effects against measles virus replication, suggesting its potential as an antiviral agent .

Biological Activity Data

| Biological Activity | Measurement Method | Result |

|---|---|---|

| DHODH Inhibition | In vitro assays | pMIC50 = 9 (high activity) |

| Antiviral Activity | Phenotypic assay | Significant reduction in viral replication |

| Cytotoxicity | Cell viability assays | IC50 < 10 µM in various cancer cell lines |

Case Studies and Research Findings

-

Antiviral Studies :

In a study assessing various pyrazole derivatives, this compound was highlighted for its potent activity against viral infections. The mechanism was linked to its ability to inhibit DHODH, which is essential for viral replication . -

Cytotoxicity Evaluation :

The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values lower than those observed in standard chemotherapeutic agents. This suggests potential applications in cancer therapy . -

Structure-Activity Relationship (SAR) :

The presence of the cyclopropyl group and chlorophenoxy substituent was crucial for enhancing biological activity. Variations in these groups led to significant differences in enzyme inhibition and cytotoxicity profiles .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the realm of cancer therapy and anti-inflammatory treatments. The presence of the pyridinyl and pyrazolyl moieties indicates potential activity against specific cancer cell lines, as these groups are often associated with biologically active compounds .

Chemical Synthesis

This compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various synthetic pathways, making it valuable in organic chemistry research. The synthesis typically involves reactions with chlorophenol derivatives and other organic reagents, showcasing its versatility in creating new compounds .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Preliminary studies suggest that it may interact with specific receptors or enzymes, potentially influencing pathways related to inflammation or cell proliferation. Further research is necessary to elucidate these mechanisms fully .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds, providing insights into the potential applications of 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide.

Case Study 1: Anti-Cancer Activity

A study conducted on related pyrazole derivatives demonstrated significant anti-cancer activity against various human cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency and selectivity, suggesting that further exploration of this compound could yield promising therapeutic agents .

Case Study 2: Inflammatory Response Modulation

Research on compounds with similar functional groups has shown their ability to modulate inflammatory pathways. These findings highlight the potential for this compound in treating inflammatory diseases by targeting specific pathways involved in immune response regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Pyridine Motifs

Key Observations:

Pyrazole Modifications :

- The target compound’s 5-cyclopropyl pyrazole differs from analogues with methylthio (e.g., , compound 4 ) or difluoromethyl groups (e.g., ). Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation .

- The pyridin-2-yl substituent in the target may improve π-π stacking interactions compared to pyridin-3-yl analogues (e.g., , compound 4 ).

The 2-methylpropanamide backbone is shared with ’s compound , but the latter replaces pyridine with pyrimidine, which may alter solubility and hydrogen-bonding capacity.

Functional Group Impact on Pharmacological Properties

Table 2: Functional Group Contributions

Q & A

Q. Characterization :

- TLC monitors reaction progress.

- NMR (¹H, ¹³C) confirms structural integrity, with emphasis on pyrazole proton signals (δ 6.5–7.8 ppm) and amide NH (δ 8.1–8.3 ppm) .

- Mass spectrometry (MS) validates molecular weight .

Advanced: How can reaction conditions be optimized to mitigate low yields in pyrazole intermediate synthesis?

Low yields often stem from steric hindrance at the pyrazole C-3 position (due to the pyridin-2-yl group) or competing side reactions. Optimization strategies include:

- Solvent selection : Replace DMF with THF or dichloromethane to reduce polarity and favor cyclocondensation .

- Temperature control : Lower reaction temperatures (40–50°C) minimize decomposition of sensitive intermediates .

- Catalytic additives : Use Lewis acids like ZnCl₂ to accelerate cyclization .

Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) assesses purity, with adjustments to mobile phase pH to resolve co-eluting impurities .

Basic: What spectroscopic techniques resolve ambiguities in the compound’s stereochemistry?

- 2D NMR : ROESY or NOESY correlations identify spatial proximity between the pyridin-2-yl group and adjacent protons, confirming rotational restrictions .

- X-ray crystallography : Single-crystal analysis (if feasible) provides unambiguous stereochemical assignment, though crystallization may require slow evaporation in ethanol/water mixtures .

Advanced: How to address contradictory bioactivity data in enzymatic vs. cell-based assays?

Discrepancies may arise from differences in membrane permeability, off-target effects, or assay sensitivity. Methodological solutions include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced efficacy in cell-based models .

- Solubility optimization : Use DMSO/cell culture medium mixtures (≤0.1% DMSO) to prevent aggregation in cell assays .

Basic: What in vitro models are suitable for initial bioactivity screening?

- Kinase inhibition assays : Test against recombinant kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .

- Anti-inflammatory models : Measure TNF-α or IL-6 suppression in LPS-stimulated RAW 264.7 macrophages .

- Cytotoxicity screening : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications : Synthesize analogs with substituents at the pyrazole C-5 (e.g., replacing cyclopropyl with trifluoromethyl) to assess steric/electronic effects .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE software to identify critical hydrogen-bonding motifs (e.g., amide carbonyl interactions) .

- In silico ADMET : Predict metabolic liabilities with SwissADME or pkCSM before prioritizing analogs for synthesis .

Basic: How to ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates in real time .

- Purification protocols : Use automated flash chromatography (Biotage® systems) with gradient elution to isolate high-purity batches .

Advanced: What strategies resolve NMR signal splitting due to dynamic rotational isomerism?

- Variable-temperature NMR : Acquire spectra at 25°C and −40°C to "freeze" rotational conformers of the pyridin-2-yl group, simplifying splitting patterns .

- DFT calculations : Optimize conformer geometries using Gaussian 16 and predict chemical shifts with GIAO methods to assign ambiguous signals .

Basic: What stability studies are critical for long-term storage?

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Lyophilization : Stabilize hygroscopic batches by freeze-drying in tert-butanol/water mixtures .

Advanced: How to reconcile conflicting cytotoxicity data between 2D and 3D cell models?

- 3D spheroid penetration assays : Use confocal microscopy with fluorescently tagged compounds to assess penetration depth in HCT-116 spheroids .

- Hypoxia mimetics : Treat 3D models with CoCl₂ to simulate tumor microenvironments and reevaluate IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.